molecular formula C19H14F7N3OS B10947047 N-benzyl-2-{[3-cyano-6-(heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl}acetamide

N-benzyl-2-{[3-cyano-6-(heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl}acetamide

Cat. No.: B10947047
M. Wt: 465.4 g/mol
InChI Key: LPBXPJPNELJZAI-UHFFFAOYSA-N
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Description

N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, a heptafluoropropyl group, and a pyridylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Pyridylsulfanyl Intermediate: The initial step involves the synthesis of the pyridylsulfanyl intermediate. This can be achieved by reacting 3-cyano-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2-pyridine with a suitable thiol reagent under controlled conditions.

    Benzylation: The intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation: The final step involves the introduction of the acetamide group. This can be done by reacting the benzylated intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridyl positions, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles, dimethylformamide, and sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or nucleophile-substituted derivatives.

Scientific Research Applications

N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, including polymers and coatings.

    Chemical Research: The compound serves as a model compound in studies of reaction mechanisms and synthetic methodologies.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The cyano group and the pyridylsulfanyl moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other biological macromolecules. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETATE
  • N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}PROPIONAMIDE

Uniqueness

N-BENZYL-2-{[3-CYANO-6-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-4-METHYL-2-PYRIDYL]SULFANYL}ACETAMIDE is unique due to its combination of a heptafluoropropyl group and a pyridylsulfanyl moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14F7N3OS

Molecular Weight

465.4 g/mol

IUPAC Name

N-benzyl-2-[3-cyano-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H14F7N3OS/c1-11-7-14(17(20,21)18(22,23)19(24,25)26)29-16(13(11)8-27)31-10-15(30)28-9-12-5-3-2-4-6-12/h2-7H,9-10H2,1H3,(H,28,30)

InChI Key

LPBXPJPNELJZAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NCC2=CC=CC=C2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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